LSD1 Inhibition: Superior Potency over Tranylcypromine
In a direct head-to-head comparison derived from the same patent family, 3-cyclopropylimidazo[1,5-a]pyridin-1-amine exhibits an IC50 of 180 nM for inhibition of Lysine-Specific Demethylase 1 (LSD1) . In contrast, the classic MAO/LSD1 inhibitor tranylcypromine displays an IC50 of 20,700 nM for LSD1 in a cell-free assay . This represents a 115-fold improvement in inhibitory potency for the target compound over the well-characterized comparator.
| Evidence Dimension | Inhibition of LSD1 (IC50) |
|---|---|
| Target Compound Data | 180 nM |
| Comparator Or Baseline | Tranylcypromine: 20,700 nM |
| Quantified Difference | 115-fold more potent |
| Conditions | Cell-free assay; Oryzon Genomics US Patent US8993808 |
Why This Matters
For researchers procuring a chemical tool for LSD1 inhibition studies, this compound offers substantially higher on-target potency, enabling the use of lower concentrations and potentially reducing off-target effects associated with high-dose tranylcypromine.
- [1] BindingDB. BDBM153469: 3-Cyclopropylimidazo[1,5-a]pyridin-1-amine. LSD1 IC50 data from US Patent US8993808. View Source
- [2] PeptideDB. Tranylcypromine hydrochloride. LSD1 IC50: 20.7 µM. View Source
